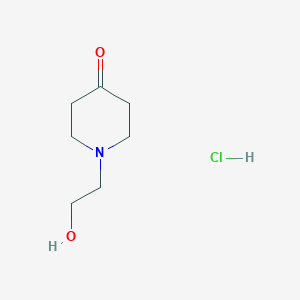

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

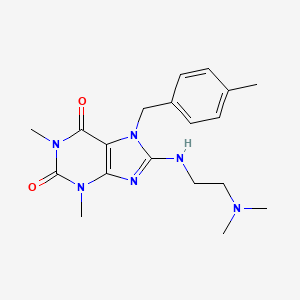

説明

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a chemical compound with the CAS Number: 1909317-54-9 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Piperidines, including 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is TUKJGQKGOLNRNZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 179.65 .科学的研究の応用

Synthesis Applications :

- Synthesis of 4-Chloropiperidine Hydrochloride : Using piperidin-4-one hydrochloride as raw material, 4-chloropiperidine hydrochloride was synthesized with a yield of 50.9%, indicating its utility in chemical synthesis processes (Zhang Guan-you, 2010).

- Synthesis of Piperidine Derivatives : Piperidin-4-one hydrochloride was used to synthesize a range of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exhibiting significant anti-acetylcholinesterase activity. This highlights its role in developing potential antidementia agents (Sugimoto et al., 1990).

Molecular Structure Analysis :

- Crystal Structure of 4-Carboxypiperidinium Chloride : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was characterized, providing insights into its conformation and molecular interactions. This is crucial for understanding its chemical behavior and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacological and Biological Applications :

- Cytotoxic Effects in Cancer Research : A derivative of piperidin-4-one hydrochloride, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, showed significant cytotoxic effects against breast cancer cells, suggesting its potential in cancer research (Siwek et al., 2012).

- Antimicrobial Activities : 1,2,5-Trimethylpiperidin-4-ols, a derivative, exhibited antimicrobial activity against various microorganisms, demonstrating the compound's potential in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Material Science and Chemistry :

- Radioligand Synthesis for SPECT : A specific derivative, [123I]-1-(2-Hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine, was prepared as a sigma receptor radioligand for tumor imaging in Single Photon Emission Computed Tomography (SPECT), indicating its importance in medical imaging technologies (Waterhouse, Collier, & O'Brien, 1996).

Agricultural Science :

- Growth-Promoting Activity in Agriculture : The compound 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride demonstrated growth-promoting activity in certain agricultural applications, enhancing productivity by approximately 20% (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).

Safety And Hazards

将来の方向性

Piperidines, including 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, are crucial in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of piperidine derivatives .

特性

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-5-8-3-1-7(10)2-4-8;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJGQKGOLNRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)